4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Overview
Description
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is an organic compound with the chemical formula C15H10Cl2N2O. It is a colorless crystalline solid with a melting point of approximately 144-146 degrees Celsius. This compound is soluble in common organic solvents such as dichloromethane, dimethyl sulfoxide, and dimethylformamide . It is an important intermediate in organic synthesis, particularly in the development of anti-tumor and antiviral compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline can be synthesized through the reaction of a phenylzinc reagent with 2,4-dichloroquinazoline. The specific steps involve first reacting chlorobenzene with magnesium to obtain a phenyl magnesium reagent, which is then reacted with 2,4-dichloroquinazoline. Finally, a methoxy group is introduced to complete the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinazolines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy . It may also interfere with viral replication processes, contributing to its antiviral properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline
Uniqueness
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dichloro-2-(4-methoxyphenyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVFPCYTJPFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680056 | |
Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461036-87-3 | |
Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.